CWI1-2 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

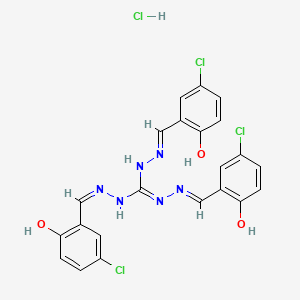

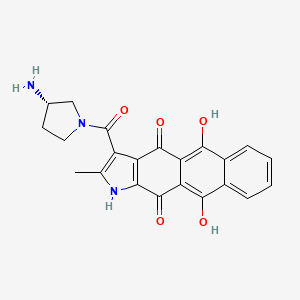

CWI1-2 hydrochloride is a potent and selective inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2). This compound binds to IGF2BP2 and inhibits its interaction with N6-Methyladenosine (m6A)-modified target transcripts. It has shown promising anti-leukemic effects by inducing apoptosis and differentiation in acute myeloid leukemia (AML) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CWI1-2 hydrochloride involves the reaction of N,N′,N′′-Tris (5-chloro-2-hydroxybenzylideneamino)guanidine with hydrochloric acid. The reaction conditions typically include:

Solvent: Dimethyl sulfoxide (DMSO)

Temperature: Room temperature

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with optimization for large-scale production, including:

Batch Processing: To ensure consistency and purity

Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

CWI1-2 hydrochloride primarily undergoes:

Substitution Reactions: Due to the presence of chloro and hydroxy groups

Complex Formation: With IGF2BP2

Common Reagents and Conditions

Reagents: Hydrochloric acid, DMSO

Conditions: Room temperature, controlled pH

Major Products

The major product formed from the reaction of this compound with IGF2BP2 is a complex that inhibits the interaction between IGF2BP2 and m6A-modified transcripts .

Scientific Research Applications

CWI1-2 hydrochloride has several scientific research applications:

Chemistry: Used as a tool compound to study the interaction between IGF2BP2 and m6A-modified transcripts.

Biology: Investigates the role of IGF2BP2 in cellular processes such as apoptosis and differentiation.

Medicine: Shows potential as a therapeutic agent for treating acute myeloid leukemia by inducing apoptosis and differentiation in leukemic cells.

Industry: Utilized in the development of anti-leukemic drugs and research on m6A-modified RNA interactions

Mechanism of Action

CWI1-2 hydrochloride exerts its effects by binding to IGF2BP2 and inhibiting its interaction with m6A-modified target transcripts. This inhibition disrupts the stabilization and translation of key transcripts involved in glutamine metabolism, such as MYC, SLC1A5, and GPT2. Consequently, this leads to reduced ATP production, impaired mitochondrial function, and induction of apoptosis and differentiation in AML cells .

Comparison with Similar Compounds

Similar Compounds

FB23-2: Another IGF2BP2 inhibitor with similar binding properties.

STM2457: Inhibits m6A readers but targets different pathways.

Uniqueness

CWI1-2 hydrochloride is unique due to its high selectivity and potency in inhibiting IGF2BP2. It specifically targets m6A-modified transcripts, making it a valuable tool for studying m6A-related processes and developing anti-leukemic therapies .

Properties

Molecular Formula |

C22H18Cl4N6O3 |

|---|---|

Molecular Weight |

556.2 g/mol |

IUPAC Name |

1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10-,27-11+,28-12+; |

InChI Key |

UXAOLDYLYMMMRC-FZQKVMMRSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

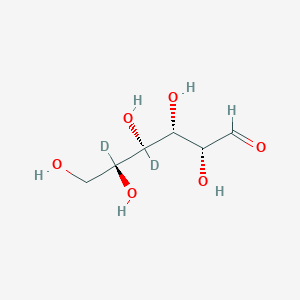

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)

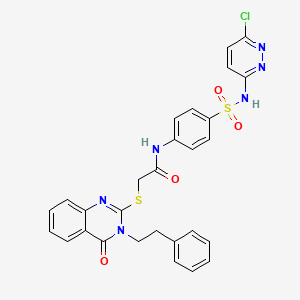

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

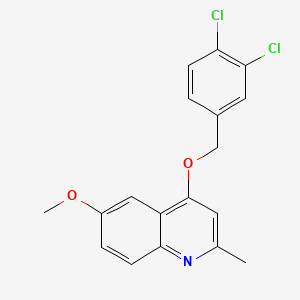

![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)

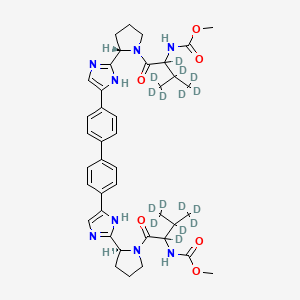

![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)

![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)